

An In-depth Technical Guide to Sigma Receptor Binding Affinity

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Compound of Interest

Compound Name: *Pipecqualine hydrochloride*

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Introduction

Sigma receptors, once misclassified as a type of opioid receptor, are now understood to be a unique class of intracellular proteins with two main subtypes: sigma-1 (σ_1R) and sigma-2 (σ_2R). These receptors are implicated in a wide range of physiological and pathological processes, making them attractive targets for therapeutic intervention in areas such as neurodegenerative diseases, psychiatric disorders, pain, and cancer.^{[1][2][3][4]} This guide provides a comprehensive overview of the binding affinity of ligands to sigma receptors, with a focus on the experimental methodologies and signaling pathways involved. While specific binding data for the compound PK-8165 is not publicly available, this document will utilize data from well-characterized sigma receptor ligands to illustrate key concepts and protocols.

Quantitative Binding Affinity Data

The binding affinity of a ligand for a receptor is a critical parameter in drug development, typically expressed as the inhibition constant (K_i) or the half-maximal inhibitory concentration (IC_{50}). A lower value indicates a higher binding affinity. The following tables summarize the binding affinities of several well-known ligands for sigma-1 and sigma-2 receptors.

Table 1: Sigma-1 Receptor Binding Affinities of Selected Ligands

Ligand	Receptor Subtype	Ki (nM)	IC50 (nM)
(+)-Pentazocine	Sigma-1	-	-
Haloperidol	Sigma-1	-	-
SA4503 (Cutamesine)	Sigma-1	4.6[5]	17.4[5][6]
BD-1047	Sigma-1	0.93[7]	-
PRE-084	Sigma-1	53.2[8]	-
[18F]FTC-146	Sigma-1	0.0025[2]	-

Table 2: Sigma-2 Receptor Binding Affinities of Selected Ligands

Ligand	Receptor Subtype	Ki (nM)	IC50 (nM)
DTG (1,3-di-o-tolylguanidine)	Sigma-2	21[6]	-
Haloperidol	Sigma-2	-	-
SA4503 (Cutamesine)	Sigma-2	63.1[5]	1784[5][6]
Ifenprodil	Sigma-2	-	-
[18F]FTC-146	Sigma-2	364[2]	-

Experimental Protocols

The determination of sigma receptor binding affinity is primarily achieved through radioligand binding assays. These assays involve the use of a radioactively labeled ligand (radioligand) that binds to the receptor of interest. The ability of an unlabeled test compound to displace the radioligand from the receptor is then measured.

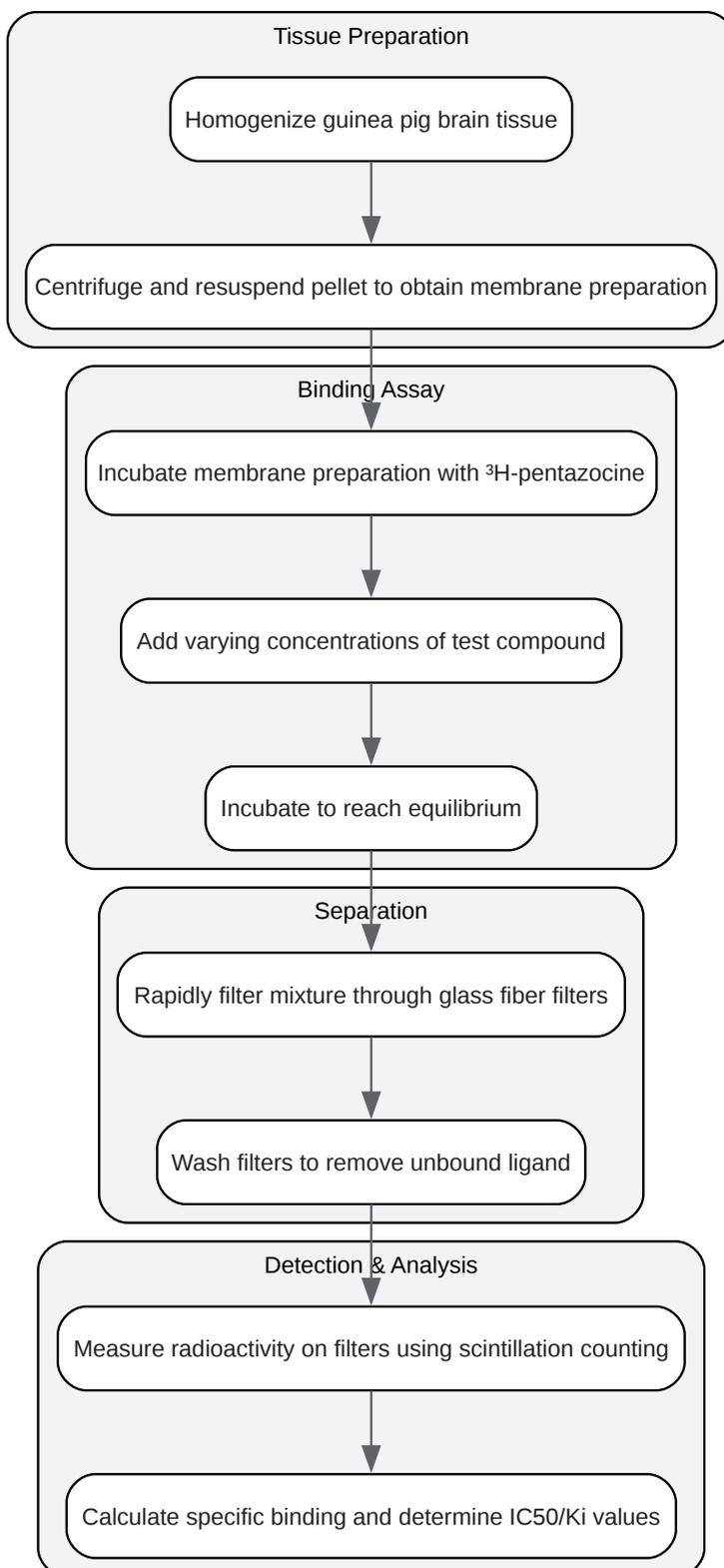
Radioligand Binding Assay for Sigma-1 Receptors

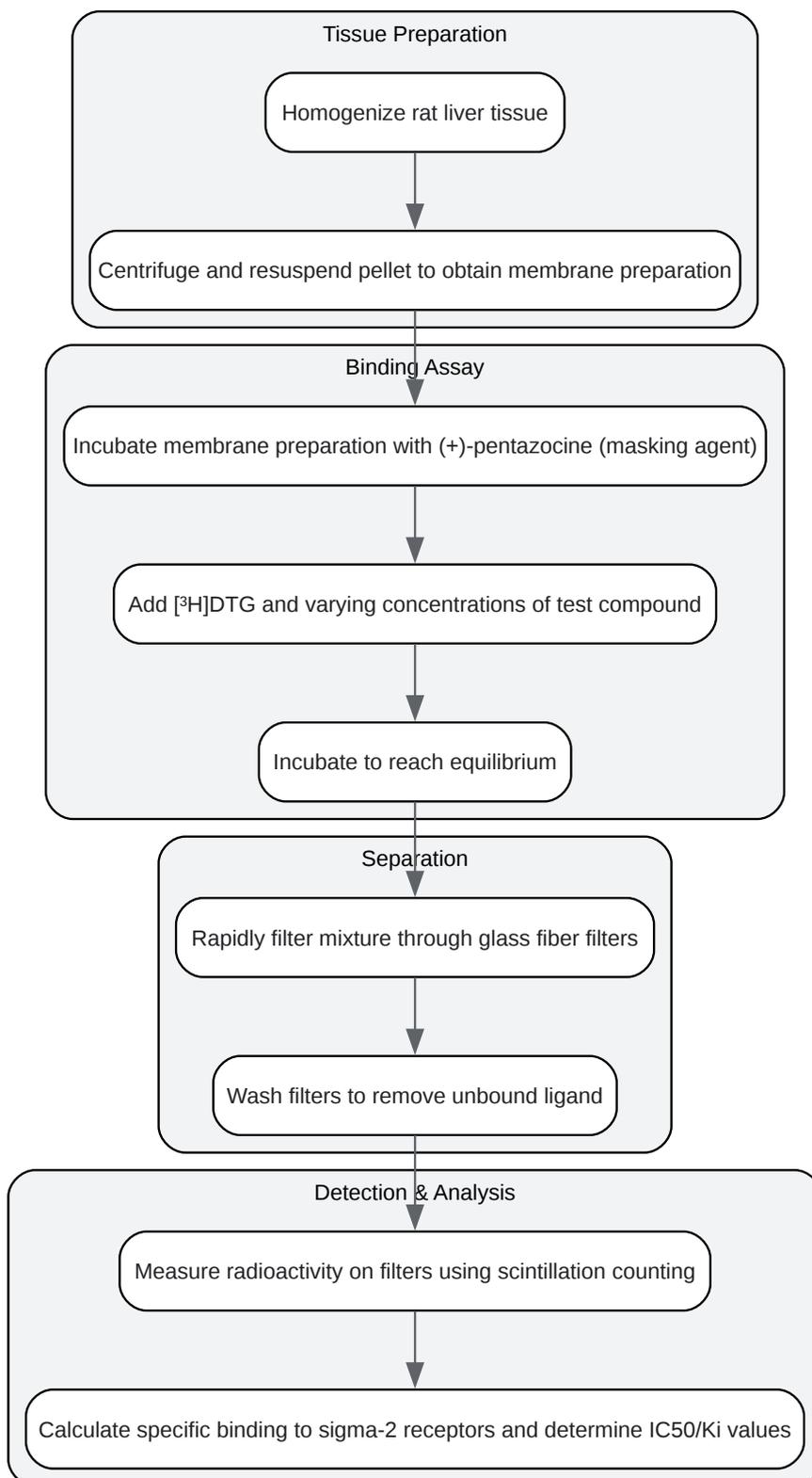
A common method for determining sigma-1 receptor binding affinity involves using ^{3}H -pentazocine as the radioligand.

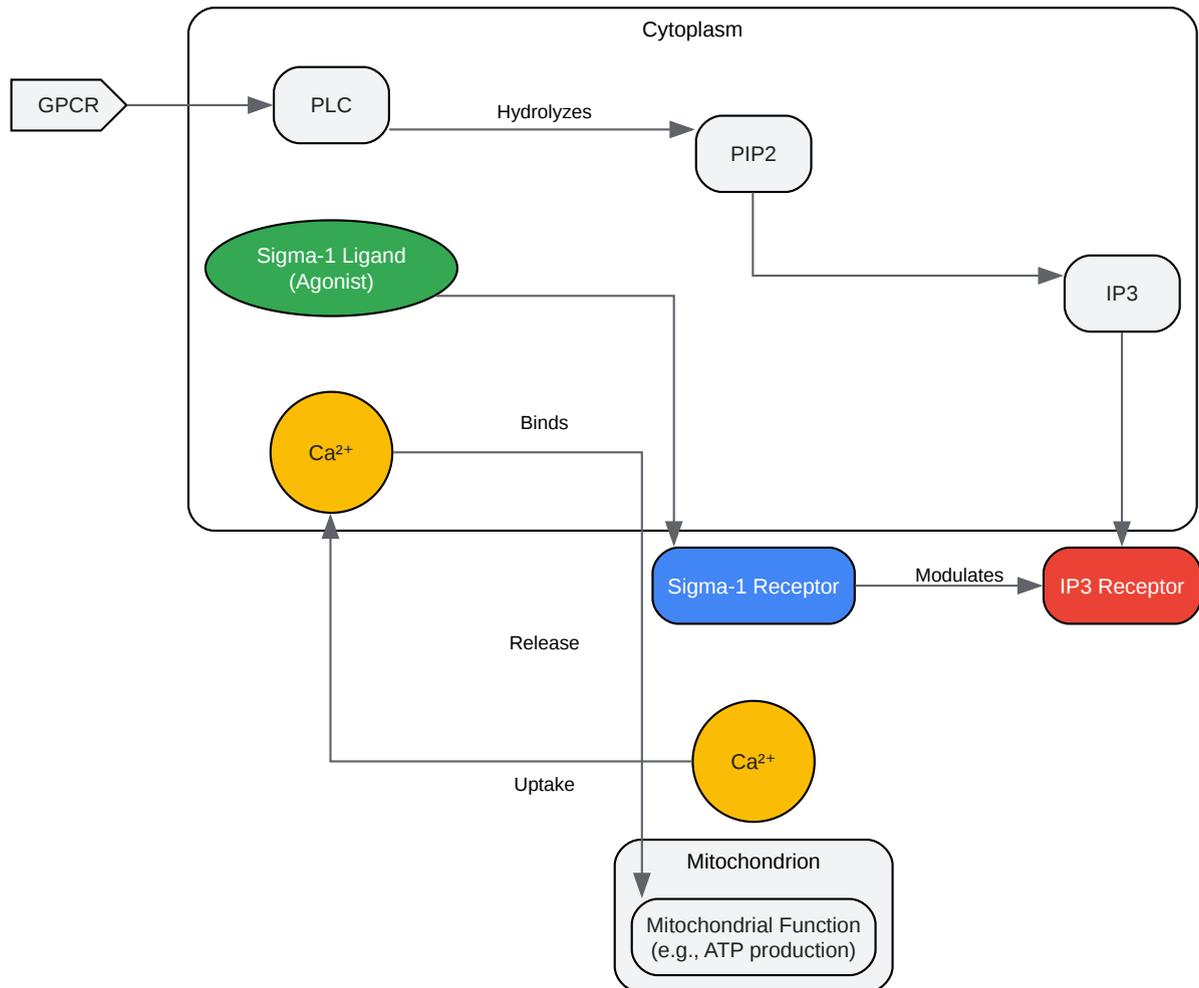
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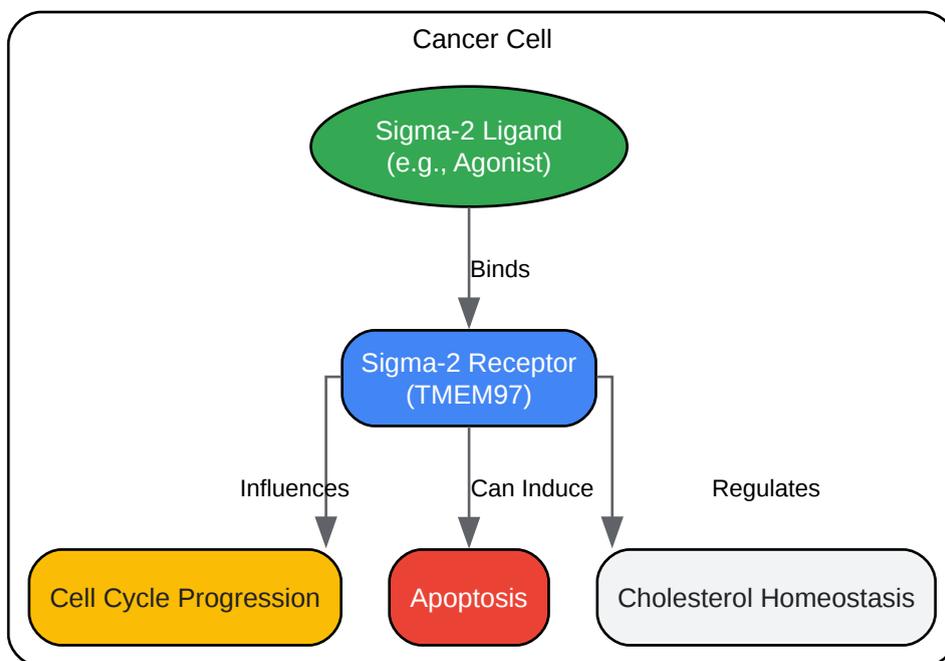
- Tissue Preparation: Guinea pig brain membranes are often used due to their high density of sigma-1 receptors.[8] The tissue is homogenized in a suitable buffer (e.g., Tris-HCl).
- Radioligand:--INVALID-LINK---pentazocine.
- Test Compounds: Unlabeled ligands to be tested for their binding affinity.
- Non-specific Binding Control: A high concentration of a known sigma-1 ligand, such as haloperidol, is used to determine non-specific binding.[8]
- Assay Buffer: Typically Tris-HCl buffer.
- Filtration System: Glass fiber filters and a vacuum filtration manifold.
- Scintillation Counter: For measuring radioactivity.

Workflow:









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